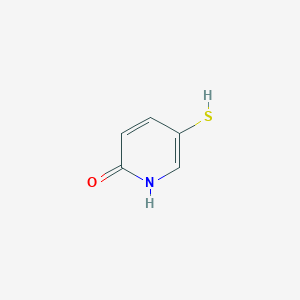

5-sulfanyl-1H-pyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-sulfanyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-5-2-1-4(8)3-6-5/h1-3,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNNWBDELJBZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Sulfanyl 1h Pyridin 2 One and Derivatives

Strategies for Pyridinone Ring Construction

The formation of the pyridinone ring is a fundamental step and can be achieved through several synthetic routes. These methods offer access to a wide range of substituted pyridones, which can then be further functionalized. Key strategies include cyclic condensation reactions, transformations from existing pyridine (B92270) derivatives, carbene-catalyzed annulations, and one-pot multicomponent syntheses. nih.goveurekaselect.com

Cyclic Condensation Reactions

Cyclic condensation reactions are a cornerstone for the synthesis of the pyridinone core. These reactions typically involve the condensation of acyclic precursors to form the heterocyclic ring. nih.goveurekaselect.com A common approach is the Guareschi-Thorpe condensation, which utilizes cyanoacetamide and 1,3-diketones. nih.gov Another well-established method involves the reaction of β-keto amides, which can undergo self-condensation and cyclization to yield polysubstituted 2-pyridones under mild conditions. researchgate.net

The Bohlmann-Rahtz pyridine synthesis offers another pathway where enamines react with ethynyl (B1212043) ketones, leading to the formation of the pyridone ring. youtube.com This method is advantageous as it often proceeds with high regioselectivity. Additionally, the condensation of 1,3-dicarbonyl compounds with an alkynone and ammonium (B1175870) acetate (B1210297) in alcoholic solvents provides a one-pot synthesis of polysubstituted pyridines under mild, acid-free conditions. organic-chemistry.org

| Condensation Reaction | Reactants | Key Features |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketones | Classic method for pyridone synthesis. nih.gov |

| Self-condensation | β-Keto amides | Mild conditions, high yields. researchgate.net |

| Bohlmann-Rahtz | Enamines, Ethynyl ketones | High regioselectivity. youtube.com |

| Three-component | 1,3-Dicarbonyl, Alkynone, Ammonium acetate | One-pot, mild, acid-free conditions. organic-chemistry.org |

Transformations from Precursor Pyridine Derivatives

An alternative to building the pyridinone ring from acyclic precursors is to modify an existing pyridine ring. The oxidation of pyridine derivatives is a direct method to introduce the carbonyl group and form the pyridinone structure. nih.gov For instance, pyridine can be converted to pyridine N-oxide, which can then be rearranged to a 2-pyridone. wikipedia.org This transformation often requires reagents like acetic anhydride. organic-chemistry.org

Another approach involves the nucleophilic substitution of appropriately substituted pyridines. For example, a leaving group at the 2-position of a pyridine ring, such as a halogen, can be displaced by a hydroxide (B78521) ion to yield the corresponding 2-pyridone. While direct substitution on an unsubstituted pyridine ring is challenging, the presence of activating groups or the use of N-oxides facilitates these transformations. wikipedia.org

| Transformation Method | Starting Material | Reagents/Conditions | Product |

| Oxidation/Rearrangement | Pyridine | Peracids, then Acetic Anhydride | Pyridine N-oxide, then 2-Pyridone wikipedia.orgorganic-chemistry.org |

| Nucleophilic Substitution | 2-Halopyridine | Hydroxide source (e.g., NaOH) | 2-Pyridone |

Carbene-Catalyzed Annulation Approaches

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various organic transformations, including the synthesis of heterocyclic compounds. rsc.orgnih.gov In the context of pyridinone synthesis, NHC-catalyzed annulation reactions provide novel routes to construct the pyridone ring. For instance, an NHC-catalyzed asymmetric [3+3] annulation of α-bromoenals with 5-aminopyrazoles has been developed to construct dihydropyrazolo[3,4-b]pyridine-6-ones with high yields and excellent enantioselectivities. researchgate.net While not a direct synthesis of simple pyridinones, this demonstrates the potential of carbene catalysis in constructing fused pyridone systems.

One-Pot Multicomponent Syntheses

One-pot multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.net Several MCRs have been developed for the synthesis of substituted pyridines and pyridones. rsc.orgtandfonline.com For example, a facile one-pot synthesis of substituted pyridines involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. researchgate.netrsc.org These reactions are often characterized by high atom economy, mild reaction conditions, and simple execution. rsc.org Microwave-assisted MCRs have also been shown to be effective, leading to shorter reaction times and improved yields. tandfonline.comnih.gov

A notable example is the four-component reaction of an aromatic aldehyde, malononitrile, an acetyl-containing compound, and ammonium acetate, often under microwave irradiation, to produce highly functionalized 2-amino-3-cyanopyridines. tandfonline.com These can be precursors to pyridone derivatives.

| MCR Reactants | Catalyst/Conditions | Product Type | Advantages |

| 1,3-Dicarbonyl, Aldehyde, Malononitrile, Alcohol | NaOH, mild conditions | Functionalized Pyridines researchgate.netrsc.org | High chemo- and regioselectivity. rsc.org |

| Aldehyde, 3-Acetylcoumarin, Malononitrile, Ammonium Acetate | Acetic acid, Microwave | 2-Amino-3-cyanopyridine derivatives tandfonline.com | Short reaction times, good yields. tandfonline.com |

| Aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Microwave irradiation | Pyridine derivatives nih.gov | Environmentally friendly, excellent yields. nih.gov |

Introduction of the Sulfanyl (B85325) Moiety

Once the pyridinone ring is constructed, the next critical step is the introduction of the sulfanyl group at the 5-position. This is typically achieved through direct thiolation or S-functionalization procedures.

Direct Thiolation and S-Functionalization Procedures

Direct C-H thiolation has become a powerful tool for the formation of carbon-sulfur bonds, avoiding the need for pre-functionalized starting materials. rsc.org A highly regioselective, metal-free direct C-H thiolation of 2-pyridones at the 5-position has been developed using disulfides or thiols. rsc.orgmahidol.ac.thrsc.org This method employs a combination of a persulfate, such as potassium persulfate (K₂S₂O₈), and a halide source like lithium chloride (LiCl) or N-chlorosuccinamide (NCS) under mild conditions. rsc.org This approach provides a convenient route to a diverse array of 5-thio-substituted pyridones in moderate to excellent yields. mahidol.ac.thrsc.org

The reaction proceeds by adding the pyridone, disulfide or thiol, halide source, and potassium persulfate in a solvent like acetonitrile (B52724) and heating the mixture. rsc.org This methodology is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.

| Reagents | Conditions | Position of Thiolation | Yield |

| Pyridone, Disulfide/Thiol, K₂S₂O₈, LiCl/NCS | Acetonitrile, 70 °C | C5 rsc.org | Moderate to Excellent mahidol.ac.thrsc.org |

This direct functionalization represents an efficient and effective strategy for the synthesis of 5-sulfanyl-1H-pyridin-2-one and its derivatives, providing access to compounds with potential applications in various fields of chemistry.

Nucleophilic Attack Strategies Involving Sulfur

A primary and effective method for the synthesis of this compound and its analogs is through nucleophilic aromatic substitution (SNAr) reactions. This strategy typically involves the displacement of a halide from a 5-halo-1H-pyridin-2-one precursor by a sulfur-containing nucleophile. The reactivity of halopyridines towards sulfur nucleophiles generally follows the order of I > Br > Cl > F, with the ease of displacement depending on the nature of the leaving group. organic-chemistry.org

Various sulfur nucleophiles can be employed in these reactions, including sodium sulfide, sodium hydrosulfide, and various thiolates, to introduce the desired sulfanyl group at the C5 position of the pyridinone ring. The reaction conditions can be optimized by careful selection of the solvent and temperature. For instance, microwave irradiation has been shown to significantly accelerate nucleophilic substitution reactions on halopyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org

A general representation of this synthetic approach is depicted in the following reaction scheme:

Scheme 1: General Synthesis of this compound via Nucleophilic Aromatic Substitution

Where X = Halogen (Cl, Br, I) and Nu-S = Sulfur Nucleophile

The choice of the sulfur nucleophile can also be tailored to directly introduce a substituted sulfanyl group. For example, using a specific alkyl or aryl thiolate allows for the one-step synthesis of S-substituted derivatives.

Post-Synthetic Derivatization and Functionalization Strategies

Once the this compound scaffold is synthesized, it can undergo a variety of post-synthetic modifications to generate a library of derivatives. These modifications can be broadly categorized into reactions occurring on the pyridinone ring and transformations at the sulfur center.

Substitution Reactions on the Pyridinone Ring

The pyridinone ring in this compound is amenable to further functionalization, primarily through electrophilic substitution reactions. The existing sulfanyl and hydroxyl/oxo groups influence the regioselectivity of these reactions. The sulfanyl group is generally an ortho-, para-directing group, while the electronic nature of the pyridinone ring itself also plays a significant role in directing incoming electrophiles.

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org However, the presence of the electron-donating sulfanyl and hydroxyl groups can activate the ring towards electrophilic attack. Common electrophilic substitution reactions that could be applied to this system include nitration, halogenation, and sulfonation. quimicaorganica.orgyoutube.com For instance, sulfonation of pyridine typically requires harsh conditions and favors substitution at the 3-position. pearson.com The precise outcome of such reactions on the this compound ring would depend on the interplay of the directing effects of all substituents.

Recent advances in C-H functionalization offer alternative routes to introduce new substituents onto the pyridinone ring, potentially with higher regioselectivity. nih.govrsc.org These methods, often catalyzed by transition metals, can enable the direct introduction of alkyl, aryl, or other functional groups at specific positions on the heterocyclic core.

Modifications and Transformations at the Sulfur Center

The sulfur atom in this compound is a versatile handle for a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives with modified electronic and steric properties.

Oxidation: The sulfanyl group can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.orgacsgcipr.org The extent of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions. jchemrev.com Common oxidants for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). organic-chemistry.orgcore.ac.uk The resulting sulfoxides and sulfones exhibit different electronic properties compared to the parent sulfide, which can be valuable for modulating the biological activity of the molecule.

| Transformation | Reagent Example | Product |

| Sulfide to Sulfoxide | m-CPBA | 5-(Sulfinyl)-1H-pyridin-2-one |

| Sulfide to Sulfone | H₂O₂ | 5-(Sulfonyl)-1H-pyridin-2-one |

S-Alkylation and S-Arylation: The thiol group can undergo S-alkylation with various alkyl halides or S-arylation with activated aryl halides. This reaction is a straightforward way to introduce a wide range of substituents at the sulfur center. The basic conditions typically employed for these reactions deprotonate the thiol to form a more nucleophilic thiolate, which then reacts with the electrophile.

Chemical Reactivity and Mechanistic Transformations

Tautomerism and Isomerization Studies of the Pyridinone Ring System

The pyridinone ring system of 5-sulfanyl-1H-pyridin-2-one is capable of existing in different tautomeric forms. Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. In the case of this compound, the primary tautomeric equilibrium exists between the pyridin-2-one form and its corresponding pyridin-2-ol isomer.

Quantum-chemical studies have been employed to investigate the prototropic tautomerism of similar pyridinone systems. acs.org These studies help in understanding the relative stabilities of the different tautomeric forms and the energetic barriers for their interconversion. The presence of various substituents on the pyridinone ring can significantly influence the position of the tautomeric equilibrium. For instance, in 1,3-bis(pyridin-2-yl)propan-2-one, the enol-pyridine and keto-enamine tautomers were studied, and their relative populations were found to be sensitive to temperature, indicating a small thermodynamic difference between them. nih.gov This sensitivity is partly attributed to molecular packing in the crystal lattice. nih.gov

The study of tautomerism is crucial as the different forms can exhibit distinct chemical reactivity and biological activity. The specific tautomer present under a given set of conditions will dictate the molecule's interaction with other chemical species.

Reactions Involving the Sulfanyl (B85325) Group (e.g., Oxidation, Nucleophilic Reactions)

The sulfanyl (-SH) group in this compound is a key site for various chemical transformations, including oxidation and nucleophilic reactions.

Oxidation:

The sulfur atom in the sulfanyl group can be oxidized to various oxidation states, such as sulfinyl (-SO-) or sulfonyl (-SO2-). Oxidation can be achieved using a variety of oxidizing agents. For instance, hydrogen peroxide in acetic acid or trifluoroacetic acid, as well as potassium permanganate (B83412), have been used to oxidize related sulfur-containing pyridine (B92270) compounds. semanticscholar.org The choice of oxidizing agent and reaction conditions can allow for selective oxidation to the desired oxidation state. semanticscholar.org For example, oxidation of 5-hydroxyaminopyridine-2-sulfonic acid to 5-nitropyridine-2-sulfonic acid was achieved using sodium perborate (B1237305) in acetic acid, bleach in water, or potassium permanganate in water, with the latter being the preferred method. semanticscholar.org In some cases, oxidation can be a key step in the synthesis of more complex molecules. google.com

It is important to control the reaction conditions to avoid unwanted side reactions, such as oxidation of the pyridine ring itself. acs.org Catalytic methods have been developed for the C-H halogenation of pyridyl sulfides that avoid the oxidation of the sulfur atom. acs.org

Nucleophilic Reactions:

The sulfanyl group can also participate in nucleophilic substitution reactions. For instance, sulfanyl-pyridines can be synthesized in high yields by reacting halopyridines with sulfur nucleophiles. tandfonline.com Microwave irradiation has been shown to be an effective method for promoting these reactions, often under more environmentally friendly conditions. tandfonline.com The sulfanyl group itself can act as a nucleophile in certain reactions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring, namely the sulfanyl group and the oxygen of the pyridinone.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. fiveable.meresearchgate.net The activating or deactivating nature of the substituents and their directing effects determine the regioselectivity of the reaction. libretexts.org Generally, electron-donating groups activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. fiveable.me

Common EAS reactions include nitration (introduction of a -NO2 group) and sulfonation (introduction of a -SO3H group). masterorganicchemistry.commasterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.commasterorganicchemistry.com Sulfonation is achieved using fuming sulfuric acid (a solution of SO3 in H2SO4), where the electrophile is believed to be protonated sulfur trioxide. masterorganicchemistry.com The specific substitution pattern on the this compound ring would depend on the interplay of the electronic effects of the sulfanyl and pyridinone moieties.

Nucleophilic Aromatic Substitution (NAS):

In nucleophilic aromatic substitution, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups on the aromatic ring facilitates NAS reactions. masterorganicchemistry.com For pyridines, which are inherently electron-deficient heterocycles, NAS reactions are particularly important. youtube.com

The reaction of halopyridines with nucleophiles, such as amines, is a common example of NAS and is a valuable method for synthesizing substituted pyridines. youtube.comacs.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.com The position of the leaving group and the presence of activating groups (electron-withdrawing groups) ortho or para to it significantly influence the reaction rate. masterorganicchemistry.com In the context of this compound, if a suitable leaving group were present on the ring, it could undergo NAS reactions with various nucleophiles.

Degradation Pathways and metabolite Formation (in vitro context)

Understanding the degradation pathways and metabolite formation of a compound is crucial in various scientific fields. In an in vitro context, this often involves studying the compound's stability under different conditions and its transformation by enzymes.

Hydrolytic degradation is a common pathway for many organic molecules. ijper.org For a compound like this compound, this could involve cleavage of bonds within the molecule upon reaction with water. Other unconventional hydrolytic reactions that can occur include oxidation, dehydrogenation, and cyclization. ijper.org

Metabolite formation in vitro is often studied using liver microsomes or specific enzymes to mimic metabolic processes in the body. Phase I metabolism frequently involves oxidation, reduction, and hydrolysis reactions, while Phase II metabolism typically involves conjugation with endogenous molecules like glucuronic acid or sulfate. nih.gov

For example, the in vitro metabolism of feruloylquinic acids, which also contain hydroxyl groups susceptible to conjugation, has been studied using human sulfotransferases and uridine (B1682114) 5'-diphosphoglucuronosyltransferases. nih.gov These studies identified sulfated metabolites, indicating that sulfation can be a major metabolic pathway. nih.gov Similarly, the degradation of other complex heterocyclic compounds has been investigated to identify and synthesize their metabolites for further study. jst.go.jp The degradation of mRNA, which involves cleavage of a cap structure, provides another example of a specific in vitro degradation pathway that can be studied. nih.gov

Complex Formation and Coordination Chemistry with Metal Centers

The nitrogen and sulfur atoms in this compound provide potential coordination sites for metal ions, making it a ligand for the formation of metal complexes. The study of such complexes falls under the field of coordination chemistry.

The coordination of ligands containing both nitrogen and sulfur donor atoms to various transition metals has been extensively studied. walshmedicalmedia.comresearchgate.netnih.govresearchgate.net The geometry of the resulting metal complexes can vary depending on the metal ion, the ligand, and the reaction conditions, with common geometries including octahedral, tetrahedral, and square planar. walshmedicalmedia.comnih.gov

For instance, transition metal complexes of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide have been synthesized and characterized, with the ligand acting as a bidentate donor, coordinating through a thiadiazole nitrogen and a sulfonamide oxygen. walshmedicalmedia.com Similarly, pyridylideneamine (PYE) ligands, which also contain a pyridine nitrogen, have been shown to be strong donor ligands that form stable complexes with various metals. researchgate.net The electronic properties of the ligand, such as the presence of donor or acceptor substituents, can influence its coordination behavior and the properties of the resulting metal complex. researchgate.net

The formation of metal complexes can significantly alter the chemical and physical properties of the organic ligand, and these complexes often exhibit interesting properties themselves, such as catalytic activity or specific biological functions. bohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5-sulfanyl-1H-pyridin-2-one. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR for Structural Connectivity and Diastereotopy Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of protons within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, protons attached to the pyridine (B92270) ring are typically observed in the aromatic region of the spectrum. chemistrysteps.comnetlify.app The coupling between adjacent protons, observed as splitting of signals, reveals their connectivity. libretexts.org

In certain molecular contexts, protons on a CH₂ group can become chemically non-equivalent, a phenomenon known as diastereotopicity. masterorganicchemistry.commasterorganicchemistry.com This can arise if the molecule contains a chiral center or if rotation around a bond is restricted, leading to distinct chemical shifts for these protons. masterorganicchemistry.comresearchgate.net Analysis of these separate signals provides valuable insight into the molecule's three-dimensional structure and conformational dynamics. masterorganicchemistry.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) Range | Multiplicity | Notes |

| N-H | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Ring Protons | 6.0 - 8.5 | Doublet, Triplet | Exact shifts and coupling patterns depend on substitution. chemistrysteps.comnetlify.app |

| S-H | Variable | Singlet | Position can vary depending on solvent and concentration. |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. bhu.ac.inpearson.com Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. bhu.ac.in This allows for a direct count of the number of non-equivalent carbon atoms in the molecule. libretexts.org

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which minimizes signal overlap. libretexts.orgoregonstate.edu The position of a carbon signal is indicative of its hybridization and the electronegativity of attached atoms. For example, the carbon atom of the carbonyl group (C=O) in the pyridinone ring is characteristically found at the downfield end of the spectrum (around 160-220 ppm). libretexts.org Carbons in the aromatic ring appear in the approximate range of 110-150 ppm. bhu.ac.in

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift (ppm) Range |

| C=O (Amide) | 160 - 180 |

| Aromatic/Heteroaromatic C | 110 - 160 |

| C-S | 20 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide a more in-depth analysis of the molecular structure by correlating different nuclei. harvard.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds, allowing for the tracing of proton networks within the molecule. semanticscholar.orgresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms. libretexts.org Each cross-peak in an HMQC spectrum links a proton signal on one axis to the carbon signal of the carbon it is attached to on the other axis. libretexts.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful heteronuclear technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (and sometimes four). semanticscholar.orglibretexts.org This is invaluable for piecing together different fragments of the molecule and for assigning the signals of quaternary carbons (carbons with no attached protons). researchgate.net

These 2D NMR techniques, used in combination, allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the bonding network in this compound. semanticscholar.orgresearchgate.net

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation. ox.ac.uklifesciencesite.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. researchgate.netmdpi.com

For a molecule undergoing a dynamic process that interconverts two or more conformers, separate signals for each conformer might be observed at low temperatures where the exchange is slow on the NMR timescale. mdpi.com As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at a higher temperature. lifesciencesite.commdpi.com The temperature at which this coalescence occurs can be used to calculate the energy barrier for the dynamic process. mdpi.com This technique can provide valuable information about the conformational flexibility of the this compound ring and the rotation around the C-S bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. masterorganicchemistry.com The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. researchgate.net

An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). Key functional groups have characteristic absorption bands. For this compound, the following absorptions are expected:

N-H stretch : A broad absorption in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyridinone ring.

C=O stretch : A strong, sharp absorption band typically found in the range of 1650-1690 cm⁻¹ for the amide carbonyl group in the pyridinone ring. masterorganicchemistry.com

C=C and C=N stretches : Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

S-H stretch : A weak absorption around 2550-2600 cm⁻¹, which can sometimes be difficult to identify.

C-S stretch : This absorption is typically weak and appears in the fingerprint region (below 1500 cm⁻¹).

The presence and position of these characteristic peaks in the IR spectrum provide strong evidence for the presence of the key functional groups within the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H (amide) | 3200 - 3400 | Medium to Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak |

| S-H | 2550 - 2600 | Weak |

| C=O (amide) | 1650 - 1690 | Strong, Sharp |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. researchgate.net In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which allows for the determination of the molecular formula. vulcanchem.com

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a fingerprint of the molecule's structure. The way the molecule breaks apart can reveal the nature and connectivity of its constituent parts. For this compound, common fragmentation pathways could involve the loss of the sulfhydryl group (-SH), the carbonyl group (CO), or cleavage of the pyridine ring. researchgate.netnih.gov Analysis of these fragment ions helps to confirm the proposed structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. bioanalysis-zone.comnih.gov For this compound (C₅H₅NOS), HRMS provides the exact mass, allowing for differentiation from other molecules with the same nominal mass but different atomic compositions.

In a typical analysis using a technique like electrospray ionization (ESI), the molecule is expected to be protonated to form the [M+H]⁺ ion. The theoretical exact mass of this ion can be calculated with high precision.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

This table presents theoretical data based on the molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion would reveal characteristic fragmentation patterns. researchgate.net The fragmentation of substituted pyridinones often involves the loss of small neutral molecules from the heterocyclic ring. researchgate.net For the [M+H]⁺ ion of this compound, expected fragmentation pathways could include the loss of carbon monoxide (CO) or the cleavage of the C-S bond. The study of pyrithione (B72027) metal complexes has also shown that fragmentation can involve the loss of sulfur moieties. conicet.gov.ar The precise fragmentation pattern provides valuable structural information, confirming the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. conicet.gov.ar The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy state, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). researchgate.net For conjugated systems like this compound, the most significant transitions are the π → π* and n → π* transitions.

The 2-pyridinone ring system is a well-studied chromophore. researchgate.net Studies on various substituted 2-pyridones show characteristic absorption bands in the UV region. researchgate.netsemanticscholar.org The spectrum is typically dominated by an intense absorption band corresponding to a π → π* transition, which is characteristic of the conjugated system. A weaker band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed. researchgate.net

The position and intensity of these absorption bands are sensitive to the nature of substituents and the polarity of the solvent. researchgate.netbg.ac.rs The sulfanyl (B85325) group (-SH) at the 5-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-pyridinone. The tautomeric equilibrium between the 2-pyridone and the 2-hydroxypyridine (B17775) forms also significantly influences the UV-Vis spectrum, with each tautomer exhibiting distinct absorption bands. researchgate.net Experimental studies on related compounds show that the pyridone form typically predominates in polar solvents and in the solid state. researchgate.netchemeurope.com

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (λmax, nm) | Description |

|---|---|---|

| π → π* | ~300 - 350 | High-intensity absorption due to the conjugated π-system of the pyridinone ring. |

This table presents expected data based on literature values for analogous substituted 2-pyridones. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically processed to yield a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.govup.pt

For this compound, a single-crystal X-ray diffraction study would confirm its molecular structure and provide critical information about its solid-state conformation and packing. Studies on numerous 2-pyridone derivatives reveal that these molecules typically exist in the pyridone tautomeric form in the solid state. chemeurope.comiucr.org

Table 3: Anticipated Crystallographic Data and Structural Features for this compound

| Parameter | Expected Finding | Significance |

|---|---|---|

| Tautomeric Form | 2(1H)-pyridinone | Confirms the predominant tautomer in the solid state. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| Key Intermolecular Interactions | N-H···O hydrogen bonds (dimer formation) | Primary interaction governing the crystal packing. |

| S-H···O/N hydrogen bonds | Secondary interactions influencing the 3D network. |

This table presents anticipated findings based on crystallographic data reported for analogous 2-pyridone structures. researchgate.netiucr.orgiucr.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the electronic properties of molecules like 5-sulfanyl-1H-pyridin-2-one. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and less stable. nih.gov For derivatives of 2-pyridone, DFT calculations at the B3LYP/6-31G(d) level have shown HOMO-LUMO gaps ranging from 1.80 to 5.60 eV, indicating a wide range of stabilities depending on the substituents. nih.gov The HOMO energies for these compounds were found to be between -0.93 and -2.48 eV, and LUMO energies ranged from -3.56 to -7.36 eV. nih.gov

| Parameter | Energy Range (eV) |

|---|---|

| HOMO Energy | -0.93 to -2.48 |

| LUMO Energy | -3.56 to -7.36 |

| HOMO-LUMO Gap (ΔE) | 1.80 to 5.60 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge distribution. Red areas signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. Green areas denote neutral potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and identifying reactive sites within the molecule. researchgate.netresearchgate.net For heterocyclic compounds, MEP maps can reveal the most electron-rich and electron-poor regions, providing insights into how the molecule will interact with other chemical species. dntb.gov.ua

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. wikipedia.orgwisc.edu This method is particularly useful for studying intramolecular charge transfer (ICT) by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. nih.govrsc.org

The stability of a molecule can be related to hyperconjugative interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying a greater extent of intramolecular charge transfer and delocalization. chemmethod.com NBO analysis can reveal the nature of bonding, hybridization of atoms, and the flow of charge within the molecule, which are crucial for understanding its stability and reactivity. uni-muenchen.deresearchgate.net

Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions in the crystalline state. nih.govmdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional map of intermolecular contacts.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques for studying the dynamic behavior and conformational landscape of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements and conformational changes over time.

These simulations are valuable for performing conformational analysis, which involves identifying the stable conformations (low-energy states) of a molecule and the energy barriers between them. nih.govnih.gov For a molecule like this compound, MD simulations can reveal how the sulfanyl (B85325) and pyridinone moieties orient themselves and how the molecule interacts with its environment, such as solvent molecules or biological receptors. Understanding the conformational preferences and dynamic interactions is crucial for predicting the molecule's behavior in different chemical and biological contexts.

Prediction of Reactivity, Stability, and Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various molecular properties, including reactivity, stability, and spectroscopic parameters.

Reactivity and Stability: As discussed, the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity. scirp.org Other quantum chemical descriptors derived from DFT, such as chemical hardness, chemical potential, and electrophilicity index, can also provide quantitative measures of reactivity. irjweb.com

Spectroscopic Parameters: DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). dntb.gov.uascirp.org By comparing the computationally predicted spectra with experimental data, researchers can validate the calculated molecular structure and gain a deeper understanding of the molecule's vibrational modes and electronic properties. elsevierpure.com For instance, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR spectra and help confirm the tautomeric form of a molecule in solution. elsevierpure.com

These predictive capabilities make computational chemistry an indispensable tool for characterizing new compounds and understanding their chemical behavior before or in conjunction with experimental studies.

In silico Screening and Ligand-Protein Interaction Prediction

In silico screening and the prediction of ligand-protein interactions are pivotal computational techniques in modern drug discovery and molecular biology. These methods provide a virtual framework to hypothesize and analyze the binding of small molecules, such as this compound, to biological macromolecular targets. This approach accelerates the identification of potential lead compounds and offers insights into their mechanisms of action at a molecular level.

Detailed Research Findings

While specific high-throughput in silico screening studies targeting this compound are not extensively documented in publicly available literature, the principles of these computational methods can be applied to predict its potential biological targets and binding modes. Such investigations typically involve molecular docking simulations against a library of known protein structures.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and strength of the interaction. For this compound, the pyridin-2-one core, with its capacity for hydrogen bonding, and the reactive sulfanyl group are key features for molecular recognition. nih.gov The pyridinone scaffold is a common motif in medicinal chemistry, known to interact with various protein targets by serving as both a hydrogen bond donor and acceptor. nih.gov

The sulfanyl (-SH) group, also known as a mercapto group, can engage in several types of interactions. It can act as a hydrogen bond donor and, due to the polarizability of sulfur, participate in non-covalent interactions, including sulfur-aromatic and sulfur-π interactions, which are significant in stabilizing protein-ligand complexes. researchgate.netnih.gov

Hypothetical Screening and Interaction Analysis

A hypothetical in silico screening of this compound against a panel of kinase enzymes, a common target for pyridinone-containing molecules, could reveal potential inhibitory activity. The predicted binding interactions would likely involve the formation of hydrogen bonds between the pyridinone's amide group and carbonyl oxygen with amino acid residues in the kinase hinge region.

The following interactive table summarizes hypothetical docking scores and key interacting residues for this compound with selected protein targets. The binding energy values are theoretical and for illustrative purposes.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -7.8 | Met793, Gly796, Leu718 | Hydrogen Bond, Hydrophobic |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.2 | Leu83, Lys33, Asp86 | Hydrogen Bond, Salt Bridge |

| p38 Mitogen-Activated Protein Kinase | 1A9U | -6.9 | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase | 1YWN | -7.5 | Cys919, Asp1046, Phe1047 | Hydrogen Bond, Pi-Sulfur |

Further analysis of the ligand-protein interactions can elucidate the specific contributions of different functional groups of this compound to the binding affinity. The table below details the predicted interactions for a hypothetical complex with a generic kinase active site.

| Functional Group of Ligand | Interacting Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) |

| Pyridinone N-H | Glutamic Acid (side chain) | Hydrogen Bond | 2.9 |

| Pyridinone C=O | Leucine (backbone N-H) | Hydrogen Bond | 3.1 |

| Sulfanyl S-H | Aspartic Acid (side chain) | Hydrogen Bond | 3.3 |

| Pyridine (B92270) Ring | Phenylalanine | Pi-Pi Stacking | 4.5 |

| Sulfur Atom | Tyrosine | Pi-Sulfur Interaction | 4.2 |

These hypothetical data illustrate how computational models can predict the binding behavior of this compound. The pyridinone core can anchor the molecule within the binding site through hydrogen bonds, while the sulfanyl group offers additional interaction points that can enhance binding affinity and specificity. The predictions from such in silico studies provide a strong foundation for guiding future experimental validation and the rational design of derivatives with improved pharmacological profiles.

Research in Biological Activity and Mechanistic Insights in Vitro Studies

Role as Privileged Scaffolds in Modern Drug Discovery

The pyridin-2-one nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.net This designation refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as versatile templates for the development of new drugs. nih.gov The pyridin-2-one structure possesses unique physicochemical properties, including weak alkalinity and the capacity to act as both a hydrogen-bond donor (at the N-H group) and acceptor (at the carbonyl oxygen), which facilitates critical interactions within the binding sites of various proteins. nih.govnih.gov

The synthetic tractability of the pyridin-2-one ring allows for systematic substitution at multiple positions, enabling the fine-tuning of its pharmacological profile. The introduction of a sulfanyl (B85325) group at the C5 position, creating 5-sulfanyl-1H-pyridin-2-one, is a strategic modification. This functional group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while also providing a key vector for further chemical elaboration to enhance target affinity and selectivity.

Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design. fiveable.meestranky.sk The pyridin-2-one scaffold itself is often employed as a bioisostere for amide, pyridine (B92270), pyrazine, and phenol (B47542) rings. nih.gov This substitution can improve pharmacokinetic properties, enhance binding affinity, or circumvent existing patents.

The 5-sulfanyl group (-SH) and its S-substituted derivatives (-SR) are also valuable bioisosteres. They can replace hydroxyl (-OH), amino (-NH2), or even methyl (-CH3) groups to modulate hydrogen bonding capacity, polarity, and steric interactions. For instance, substituting a hydroxyl group with a sulfanyl group can alter pKa values and hydrogen bonding geometry, potentially leading to different or improved interactions with a biological target. This strategy is pivotal in optimizing lead compounds by enhancing their "drug-like" characteristics while preserving the core binding interactions dictated by the pyridin-2-one scaffold. nih.gov

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. rsc.org This method involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. youtube.com The pyridin-2-one core is an ideal candidate for fragment libraries due to its desirable properties, including low molecular weight and complexity, and its proven ability to engage in high-quality interactions with protein targets. nih.govresearchgate.net

The this compound structure is particularly well-suited for FBDD. The sulfanyl group serves as a versatile chemical handle, providing a reactive site for "fragment growing" or "fragment linking." In fragment growing, the initial fragment is elaborated by adding chemical substituents to the sulfanyl group to extend into adjacent binding pockets and increase potency. In fragment linking, two different fragments that bind to nearby sites on the target are connected via a linker attached to the sulfanyl group, creating a single, high-affinity molecule. This strategic use of the 5-sulfanyl group allows for the efficient exploration of chemical space around the core scaffold to develop potent and selective inhibitors. nih.gov

Protein kinases are a major class of drug targets, particularly in oncology. A common feature of many ATP-competitive kinase inhibitors is their ability to form key hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. The 2-aminopyridine (B139424) and pyridin-2-one moieties are well-established hinge-binding motifs. acs.orgnih.gov The pyridin-2-one scaffold can mimic the adenine (B156593) portion of ATP, forming one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. acs.org

While the pyridin-2-one core anchors the molecule in the hinge, substituents at the C5 position, such as the sulfanyl group, extend into other areas of the ATP-binding site. This C5-substituent can be tailored to interact with the solvent-exposed region or with specific hydrophobic pockets, which often vary between different kinases. acs.org This is a critical strategy for achieving selectivity. By optimizing the nature of the 5-sulfanyl derivative, it is possible to design inhibitors that preferentially bind to a specific target kinase, thereby minimizing off-target effects. Studies on 5-substituted pyridin-2-ones have demonstrated that modifications at this position are crucial for achieving high potency and selectivity against specific kinases like c-Met. nih.gov

In Vitro Anti-proliferative and Anticancer Mechanisms

Derivatives of pyridin-2-one, and particularly its thio-analogs (pyridinethiones), have demonstrated significant in vitro anti-proliferative activity against a range of human cancer cell lines. nih.govresearchgate.netnih.gov The cytotoxic effects are often attributed to the molecule's ability to interfere with critical cellular processes, such as signaling pathways that control cell growth, proliferation, and survival. nih.gov Studies have shown that these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, preventing cancer cells from dividing. mdpi.com

The anti-proliferative potency of these compounds is highly dependent on the substitution pattern around the core ring. Research on related thienopyridine derivatives has shown that modifications at the C5 position are critical for maximizing anti-proliferative activity. mdpi.com For example, several novel pyridinethione derivatives have shown potent and selective activity against human colon (HCT-116) and liver (HepG-2) cancer cell lines, while exhibiting low toxicity towards normal human fibroblast cells, indicating a favorable therapeutic window. nih.govacs.org

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyridinethione Derivative 3b | HCT-116 (Colon) | 4.31 | nih.govacs.org |

| Pyridinethione Derivative 3b | HepG-2 (Liver) | 6.11 | nih.govacs.org |

| Thienopyridine Derivative 5d | HCT-116 (Colon) | 3.55 | nih.govacs.org |

| Thienopyridine Derivative 5d | HepG-2 (Liver) | 5.01 | nih.govacs.org |

| 3-hydroxy-4-thiopyridone 1d | A549 (Lung) | 1.5 | mdpi.comnih.gov |

| 3-hydroxy-4-thiopyridone 1d | SW480 (Colon) | 1.2 | mdpi.comnih.gov |

Protein tyrosine kinases (PTKs) are enzymes that play a central role in signal transduction pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Consequently, PTKs are validated targets for anticancer drug development. The pyridin-2-one scaffold has been successfully incorporated into numerous PTK inhibitors. nih.gov

Structure-activity relationship (SAR) studies consistently show that the nature of the substituents on the pyridin-2-one ring is critical for determining both the potency and selectivity of kinase inhibition. nih.govmdpi.com Derivatives have been developed as inhibitors of various PTKs, including Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta type 1 receptor (also known as ALK5). nih.gov The design of these inhibitors often involves positioning the pyridin-2-one core to interact with the kinase hinge region, while side chains, such as those that could be attached via a 5-sulfanyl group, are optimized to exploit unique features of the target kinase's ATP-binding pocket.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis. As such, c-Met is a high-priority target in oncology. nih.gov A series of novel 5-(benzyloxy)pyridin-2(1H)-ones were specifically designed and synthesized as potent c-Met inhibitors. nih.gov This research highlighted the critical importance of the C5-substituent for achieving high affinity and selectivity.

In these studies, the pyridin-2-one core was presumed to act as the hinge-binder, while the benzyloxy group at the C5 position occupied a hydrophobic pocket within the c-Met active site. Further modifications at the C3 position led to the identification of compounds with nanomolar potency against c-Met kinase and potent inhibitory activity in cancer cell lines with constitutive c-Met activation. nih.gov These findings strongly support the strategy of using the this compound scaffold as a template, where the sulfanyl group can be functionalized to target specific pockets in c-Met and other clinically relevant kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 12b (5-benzyloxy-pyridin-2-one derivative) | c-Met | 12 | nih.gov |

| Compound 15i (5-(pyridin-2-yl)thiazole derivative) | ALK5 | <100 | nih.gov |

| Compound 15k (5-(pyridin-2-yl)thiazole derivative) | ALK5 | <100 | nih.gov |

| Compound MK-2461 (benzo acs.orgnih.govcyclohepta[1,2-b]pyridin-5-one) | c-Met | 1 | nih.gov |

Interactions with Cellular Pathways (e.g., HDAC, IDH, Cyclin, MAPK, Ribonucleotide Reductase)

The pyridinone scaffold, a core component of this compound, has been a focal point in the design of inhibitors for several key cellular pathways implicated in diseases such as cancer.

Histone Deacetylases (HDACs): Pyridinone-based compounds have been designed as Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a therapeutic strategy for cancer. nih.gov A series of pyridone-based HDAC inhibitors demonstrated potent inhibition profiles, with one compound exhibiting an IC₅₀ of 0.07 μM and selective inhibition of class I HDAC1 and class II HDAC6 enzymes. nih.gov These findings suggest that the pyridinone structure can serve as a foundation for developing new anticancer therapeutics that target epigenetic mechanisms. nih.gov

Isocitrate Dehydrogenase (IDH): The pyrid-2-one structure is central to a series of potent inhibitors developed against mutant forms of isocitrate dehydrogenase 1 (IDH1). nih.govqiagen.com Neomorphic mutations in IDH1 are oncogenic, and inhibitors based on a pyridinone quinolinone scaffold have been synthesized to specifically target these mutant enzymes. scilit.com These compounds emerged from medicinal chemistry campaigns aimed at optimizing screening hits against the R132H and R132C mutant forms of IDH1. nih.govqiagen.com

Cyclin-Dependent Kinases (CDKs): The deregulation of the cell cycle is a hallmark of cancer, making Cyclin-Dependent Kinases (CDKs) attractive therapeutic targets. nih.gov Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of CDKs, particularly Cdk4. nih.gov These compounds occupy the ATP binding site of the kinase, and structure-activity relationship (SAR) studies have led to the development of analogues with IC₅₀ values as low as 0.004 μM for Cdk4. nih.gov Such inhibitors have been shown to block the proliferation of cells in the G₁ phase of the cell cycle. nih.gov

Mitogen-Activated Protein Kinase (MAPK): The MAPK signaling pathway is a critical regulator of cellular processes like proliferation and differentiation. qiagen.com Pyridinone derivatives have been investigated for their ability to modulate this pathway. One study reported the development of pyridinone–thienopyrimidine derivatives that target MAPK-interacting kinases (MNKs), which play a key role in oncogenic transformation. nih.gov Another pyridinone compound, pirfenidone, has been shown to suppress the MAPK signaling pathway, suggesting a mechanism for its anti-fibrotic effects. nih.gov Furthermore, inhibitors based on a 3,4-dihydropyrido[4,3-d]pyrimidin-2-one platform have demonstrated good p38 MAP kinase inhibition.

Ribonucleotide Reductase (RR): Ribonucleotide reductase is an essential enzyme for DNA synthesis and a target for cancer chemotherapy. youtube.com Pyridine-based compounds, specifically α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, have been studied for their inhibitory effects on this enzyme. mdpi.com Compounds such as 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) were found to be potent inhibitors of both cell growth and ribonucleotide reductase activity, primarily by inhibiting the incorporation of cytidine (B196190) into DNA. mdpi.com

| Cellular Target | Compound Class/Derivative | Key In Vitro Findings |

| HDAC | Pyridone-based inhibitors | Selective inhibition of HDAC1 and HDAC6 with IC₅₀ as low as 0.07 μM. nih.gov |

| IDH | Pyrid-2-one / Pyridinone quinolinones | Potent inhibition of mutant IDH1 (R132H and R132C). nih.govqiagen.comscilit.com |

| Cyclin (CDK) | Pyrido[2,3-d]pyrimidin-7-ones | Potent Cdk4 inhibition with IC₅₀ as low as 0.004 μM; induces G₁ cell cycle arrest. nih.gov |

| MAPK | Pyridinone–thienopyrimidines | Target MAPK-interacting kinases (MNKs). nih.gov |

| MAPK | Pirfenidone | Suppresses MAPK signaling pathway. nih.gov |

| MAPK | 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones | Good p38 MAP kinase inhibition. |

| Ribonucleotide Reductase | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Potent inhibition of RR activity and DNA synthesis. mdpi.com |

In Vitro Antiviral Activities and Targets

Derivatives of the pyridinone core structure have demonstrated significant inhibitory activity against a range of viruses by targeting essential viral enzymes.

HIV-1 Reverse Transcriptase Inhibition

Pyridinone derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.com These compounds specifically target the reverse transcriptase (RT) enzyme, which is essential for the replication of the viral genome. mdpi.comnih.gov

The inhibition mechanism is noncompetitive with respect to deoxynucleotide triphosphates. mdpi.com The potency of these inhibitors is dependent on the primary structure of the template-primer used by the enzyme. mdpi.commdpi.com For instance, two derivatives, L-697,639 and L-697,661, exhibited HIV-1 RT IC₅₀ values ranging from 20 to 800 nM, depending on the template-primer. mdpi.com These compounds were found to bind preferentially to the enzyme-template-primer complex in a magnesium-dependent manner. mdpi.com In cell culture, these pyridinones effectively inhibited the spread of HIV-1 infection at nanomolar concentrations. mdpi.com

| Compound/Derivative Class | Target Enzyme | IC₅₀ Values | Mechanism of Action |

| Pyridinone Derivatives (e.g., L-696,229) | HIV-1 Reverse Transcriptase | 20 to 200 nM (template-dependent) mdpi.com | Noncompetitive inhibition against dNTPs; slow-binding. mdpi.com |

| L-697,639 and L-697,661 | HIV-1 Reverse Transcriptase | 20 to 800 nM (template-dependent) mdpi.com | Slow-binding, non-competitive; binds to enzyme-template-primer complex. mdpi.com |

Hepatitis B Virus (HBV) DNA Replication Inhibition

The pyridinone scaffold and related structures have shown promise in targeting the Hepatitis B Virus (HBV). Chronic HBV infection persists due to the stability of the covalently closed circular DNA (cccDNA), making it a crucial target. nih.gov

One study identified a novel pyridazinone derivative that effectively inhibited the replication of both wild-type and nucleoside analogue-resistant HBV strains. mdpi.com This compound was found to induce the formation of genome-free capsids, disrupting a vital step in the viral life cycle. mdpi.com The 50% inhibitory concentration (IC₅₀) for decreasing extracellular HBV DNA was 1.5 ± 0.2 μM. mdpi.com

Additionally, N-hydroxypyridinedione (HPD) compounds have been reported as inhibitors of the HBV ribonuclease H (RNaseH), an essential enzymatic activity of the viral polymerase. nih.gov These HPDs showed significant improvements in in vitro potency and cytotoxicity profiles during a hit-to-lead medicinal chemistry campaign. nih.gov Another related compound, pyridoxal (B1214274) 5'-phosphate, has been shown to inhibit human HBV DNA polymerase activity noncompetitively. nih.gov

Influenza Endonuclease Inhibition

The endonuclease activity of the influenza virus polymerase acidic (PA) protein is an attractive target for new antiviral drugs. mdpi.com This enzyme is essential for the "cap-snatching" mechanism that initiates viral transcription. mdpi.com Pyridinone derivatives have been identified as potent inhibitors of this endonuclease. researchgate.net

Through fragment-based drug discovery approaches, 3-hydroxypyridin-2(1H)-one derivatives were identified as chelating ligands that interact with the two metal ions in the endonuclease active site. nih.gov Structure-activity relationship studies led to the synthesis of N-substituted pyridinones that were significantly more active than the initial fragment hits. researchgate.net One potent compound, a 5-hydroxypyridin-4(1H)-one derivative, inhibited the endonuclease with an IC₅₀ of 14 nM and showed good antiviral activity against H1N1 influenza A virus in cell culture. researchgate.net

In Vitro Antimicrobial and Antifungal Investigations

The pyridinone structure is also the basis for compounds with demonstrated activity against bacterial and fungal pathogens.

Antibacterial Spectrum and Efficacy against Gram-positive and Gram-negative Strains

Pyridone and pyridinol compounds have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov A class of antibiotics based on a ring-fused 2-pyridone backbone was found to be active against multidrug-resistant Gram-positive pathogens, including vancomycin-resistant enterococci (VRE). These compounds exhibit bacteriostatic activity against actively dividing cells and are bactericidal against non-dividing stationary phase cells.

In another study, novel anaephene derivatives, which are alkyl pyridinol compounds, displayed potent antibacterial activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). nih.gov One derivative, JC-01-074, had a minimum inhibitory concentration (MIC) of 16 μg/mL and was shown to act by disrupting the bacterial membrane. nih.gov In contrast, these alkyl pyridinol compounds were completely ineffective against the Gram-negative bacterium P. aeruginosa, suggesting a mechanism of action that specifically targets Gram-positive bacteria. nih.gov

However, other classes of pyridinone derivatives have shown broader activity. Quinazolone pyridiniums, for example, exhibited moderate to good antibacterial activity against both Gram-positive strains like MRSA and Gram-negative strains such as E. coli and P. aeruginosa. This indicates that modifications to the core pyridinone scaffold can significantly alter the antibacterial spectrum.

| Compound Class | Target Organisms | Activity (MIC) | Notes |

| Ring-fused 2-pyridones | Gram-positive (e.g., VRE) | Not specified | Bacteriostatic (exponential phase) and bactericidal (stationary phase). |

| Alkyl Pyridinols (Anaephene derivatives) | Gram-positive (S. aureus, MRSA) | 0.5–16 μg/mL | Inactive against Gram-negative P. aeruginosa. nih.gov |

| Quinazolone Pyridiniums | Gram-positive (MRSA, S. aureus) and Gram-negative (E. coli, P. aeruginosa) | 1-128 µg/mL | Broad-spectrum activity. |

Antifungal Spectrum and Efficacy

Derivatives of the pyridin-2-one scaffold have demonstrated notable in vitro antifungal properties. One study identified a derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), as having potent antifungal activity. Research showed that treatment with PYR resulted in a significant reduction of Candida albicans bioluminescence and a decrease in fungal colonies, indicating rapid fungicidal action. nih.gov This compound also proved effective against clinically isolated strains of C. albicans that were resistant to fluconazole (B54011) or caspofungin. nih.gov

Further investigations into related structures revealed that N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones are also potential antifungal agents. While these compounds did not appear to act by binding to ergosterol (B1671047) or inhibiting cell wall synthesis, scanning electron microscopy analysis showed they induced significant morphological changes to fungal cells, suggesting a mechanism involving the inhibition of enzymes in the ergosterol biosynthesis pathway. nih.gov Similarly, dihydrocarvone-hybrid derivatives have shown efficacy against Monilinia fructicola, with some compounds significantly inhibiting mycelial growth at effective concentrations. nih.gov

Interactive Table: Antifungal Activity of Pyridinone-Related Derivatives

| Compound Class | Organism | Noted Effect | Potential Mechanism |

|---|---|---|---|

| Dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Rapid fungicidal activity | Not specified |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp., Cryptococcus neoformans | Morphological changes to cells | Inhibition of ergosterol biosynthesis enzymes |

| Dihydrocarvone-hybrid benzylidene-cycloalkanones | Monilinia fructicola | Inhibition of mycelial growth | Not specified |

Inhibition of Microbial Enzymes (e.g., DNA Gyrase, DHFR)

The pyridone core is a key feature in a novel class of potent antibacterial agents that function by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netmdpi.com By transposing the nitrogen atom of 4-quinolones, researchers developed new heterocyclic nuclei that demonstrated exceptional broad-spectrum antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. researchgate.net

Additionally, N-sulfonamide 2-pyridone derivatives have been designed as dual inhibitors of two crucial enzymes in the folate biosynthesis pathway: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). sciforum.netsciforum.net Inhibition of this pathway halts the production of tetrahydrofolate, which is necessary for synthesizing the purines and pyrimidines required for DNA synthesis, ultimately leading to microbial cell death. sciforum.netnih.govnih.gov In vitro enzyme assays showed that certain derivatives were potent inhibitors of both enzymes, with one compound in particular exhibiting IC50 values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. sciforum.net

Interactive Table: Microbial Enzyme Inhibition by Pyridone Derivatives

| Enzyme Target | Compound Class | Result |

|---|---|---|

| DNA Gyrase | Quinolizine-based 2-pyridones | Potent inhibition, broad-spectrum antibacterial activity |

| DHPS & DHFR | N-sulfonamide 2-pyridones | Dual inhibition, potent activity against both enzymes |

In Vitro Anti-inflammatory Properties and Mechanisms

The pyridin-2-one scaffold is present in various compounds that exhibit significant anti-inflammatory properties. nih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that certain 2-pyridone derivatives can effectively suppress the production of key inflammatory mediators, including reactive oxygen species (ROS), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). scielo.org.mx This suggests a mechanism of action that involves mitigating microglia-mediated neuroinflammation. nih.govscielo.org.mx Further computational studies indicate that these anti-inflammatory effects may be exerted through interactions with proteins in the TLR4 signaling pathway and by inhibiting inducible nitric oxide synthase (iNOS). scielo.org.mx Other research has demonstrated that pyridone derivatives can act as COX-2 inhibitors, a well-established mechanism for anti-inflammatory agents. mdpi.com

In Vitro Cardiotonic and Anticoagulant Activities

Derivatives of 5-substituted 3-cyano-2(1H)-pyridinethiones have been synthesized and evaluated for their potential as cardiotonic agents. Some of these compounds were found to possess positive inotropic properties, meaning they increase the force of myocardial contraction. The general class of pyridin-2(1H)-ones has been noted for its cardiotropic activities.

In the realm of anticoagulant activity, hybrid derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, a related heterocyclic structure, have been investigated as potential inhibitors of coagulation factor Xa and factor XIa, which are critical targets for treating thrombotic disorders. While mercapto-substituted derivatives in one study did not show significant activity, the broader class of compounds based on the pyridinone scaffold continues to be an area of interest for developing new anticoagulants.

Thrombin and Trypsin Inhibition Studies

Guided by the X-ray crystal structure of the serine protease thrombin, series of pyridin-2-one derivatives have been designed and synthesized to act as thrombin inhibitors. These compounds have demonstrated potent in vitro activity against thrombin. scielo.org.mx Notably, many of these derivatives exhibit excellent selectivity for thrombin over the related enzyme trypsin. scielo.org.mx For instance, while lead compounds had inhibition constants (Ki) in the range of 100-300 nM against thrombin, newly developed derivatives showed improved inhibition, with Ki values between 15-50 nM. Their affinity for trypsin, however, remained relatively low, underscoring their specificity. nih.gov

Interactive Table: Thrombin and Trypsin Inhibition by Pyridinone Derivatives

| Compound Series | Target | Inhibition Constant (Ki) | Selectivity |

|---|---|---|---|

| Lead Compounds | Thrombin | ~100-300 nM | Moderate |

| Lead Compounds | Trypsin | ~1200-1500 nM | Moderate |

| New Derivatives | Thrombin | 15-50 nM | High |

| New Derivatives | Trypsin | Relatively low affinity | High |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological effects of pyridinone derivatives. For thrombin inhibitors, SAR studies revealed that diverse functionalities at the P1 and P3 sites of the pyridin-2-one core significantly influence potency and selectivity. scielo.org.mx For example, derivatives of beta-alanine (B559535) were found to be more active than the corresponding glycine (B1666218) derivatives. nih.gov In the context of anti-fibrosis agents, modifications at the 5-position of the 2(1H)-pyridone ring led to compounds with significantly enhanced proliferation-inhibiting activity against NIH3T3 cells compared to lead compounds. For influenza inhibitors, SAR analysis of carbamoyl (B1232498) pyridone bicycle compounds showed that a substituent at the N-3 position was critical for managing plasma protein binding, while a benzhydryl group at the C-1 or N-1 position resulted in submicromolar efficacy. These studies highlight how systematic structural modifications can fine-tune the therapeutic properties of the pyridinone scaffold.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to its target protein, providing critical insights for drug design. This method has been extensively applied to pyridinone derivatives to understand their interaction with various biological targets. For instance, docking studies of N-sulfonamide 2-pyridone derivatives showed that a potent compound occupied both the p-aminobenzoic acid and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR, explaining its dual inhibitory action. sciforum.net In the development of thrombin inhibitors, docking was used to guide the design of pyridin-2-one derivatives with optimized functionality. scielo.org.mx Similarly, docking was employed to evaluate substituent effects in the design of influenza endonuclease inhibitors and to understand the binding modes of potential inhibitors against the main protease of SARS-CoV-2. These computational predictions are instrumental in rationalizing observed biological activities and guiding further synthetic efforts. scielo.org.mx

Advanced Applications in Chemical Sciences

Materials Science Applications

The ability of 5-sulfanyl-1H-pyridin-2-one to engage in specific interactions such as hydrogen bonding and metal coordination makes it a valuable component in the design of advanced materials.

The molecular structure of this compound, featuring both a hydrogen bond donor (N-H) and acceptor (C=O) in its pyridinone tautomer, allows for the formation of ordered, hydrogen-bonded supramolecular networks. researchgate.net These networks are a cornerstone in the development of π-functional materials where specific electronic and photophysical properties are desired. researchgate.net The presence of the sulfanyl (B85325) group introduces an additional site for modification or interaction, further expanding its potential. For instance, the interaction of the closely related 6-oxo-5-sulfanyl-1H-pyridine-3-carboxylic acid with silver complexes has been studied, highlighting the potential for creating materials with specific metallic adsorption properties, which could be relevant for coatings or sensors. dntb.gov.ua The development of functional materials from such building blocks is a growing area of research, with applications in electronics and photonics. mdpi.com